![molecular formula C6H9BrN2 B1375189 1-(2-bromoethyl)-5-methyl-1H-pyrazole CAS No. 864723-33-1](/img/structure/B1375189.png)
1-(2-bromoethyl)-5-methyl-1H-pyrazole
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Pyridyl–Pyrazole-3-One Derivatives : A study synthesized novel pyridyl–pyrazole-3-one derivatives and analyzed their crystal structure. These compounds, including variants of pyrazole, showed potential in cytotoxicity screening against various tumor cell lines, indicating their use in antitumor applications (Huang et al., 2017).
Investigation of Proton Transfer in Pyrazole Derivatives : Research on 2-(1H-pyrazol-5-yl)pyridines and their derivatives, including bromo-substituted pyrazoles, revealed three types of photoreactions, providing insights into their potential use in photochemical applications (Vetokhina et al., 2012).
Electro-catalyzed Synthesis of Pyrazole Derivatives : A method was developed for synthesizing dihydropyrano[2,3-c]pyrazole derivatives using pyrazol-5(4H)-ones. This electro-catalyzed approach signifies the versatility of pyrazole derivatives in green chemistry (Vafajoo et al., 2015).
Antimicrobial and Antitumor Applications
Antimicrobial Activity of Phenylpyrazole Derivatives : Research on N-phenylpyrazole derivatives, including bromoacetyl pyrazole, demonstrated significant antimicrobial properties, particularly against pathogenic yeasts and molds. This indicates potential applications in developing new therapeutic agents (Farag et al., 2008).
Antibacterial Activity Against NDM-1-Positive Bacteria : A study on pyrazole amide derivatives, including bromo-substituted compounds, explored their effectiveness against NDM-1-positive bacteria. The findings are significant for developing new antibacterial agents (Ahmad et al., 2021).
Antiproliferative Agents in Cancer Treatment : The synthesis of bis(het)aryl pyrazole derivatives, including bromophenyl pyrazoles, and their screening in various cancer cell lines revealed their potential as antiproliferative agents, particularly against breast cancer and leukemia (Ananda et al., 2017).
Material Science and Corrosion Inhibition
- Corrosion Inhibition for Steel : Pyrazole derivatives were evaluated as corrosion inhibitors for steel in hydrochloric acid, demonstrating their potential in material science and industrial applications (Herrag et al., 2007).
Safety and Hazards
Mechanism of Action
Mode of Action
The compound could interact with its targets through various mechanisms, such as binding to a specific site on the protein or enzyme, leading to a change in the target’s function. The bromine atom in “1-(2-bromoethyl)-5-methyl-1H-pyrazole” could potentially be involved in electrophilic aromatic substitution reactions .
properties
IUPAC Name |
1-(2-bromoethyl)-5-methylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-6-2-4-8-9(6)5-3-7/h2,4H,3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHHPLBQKWBUEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromoethyl)-5-methyl-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.